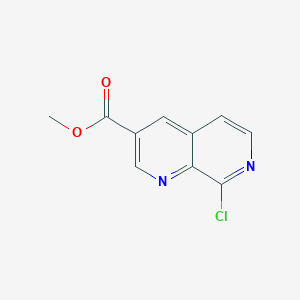

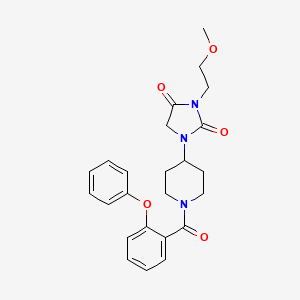

![molecular formula C18H13BrN4OS B2937430 6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1111982-54-7](/img/structure/B2937430.png)

6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .

Synthesis Analysis

In general, pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring, bearing different aromatic moieties, through different linkages are designed and synthesized as FLT3 inhibitors . All of the newly synthesized compounds are evaluated for their cytotoxicity on 60-NCI cell lines .Molecular Structure Analysis

The pyrazolo[3,4-d]pyrimidine scaffold is a fused nitrogen-containing heterocycle and is an isostere of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

The pyrazolo[3,4-d]pyrimidine scaffold is often used in the development of kinase inhibitors to treat a range of diseases, including cancer . The molecules can mimic hinge region binding interactions in kinase active sites .Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study conducted by Abdelghani et al. (2017) explored the synthesis of new pyrimidine and condensed pyrimidine derivatives, including compounds structurally related to 6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. These compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Abdelghani et al., 2017).

Antibacterial Properties

Cieplik et al. (2008) synthesized 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives and evaluated their antibacterial properties. Through the modification of chemical structures, they observed enhanced biological activity against selected bacterial strains. This suggests the potential of such compounds, including those structurally similar to the compound , in antibacterial applications (Cieplik et al., 2008).

Antimicrobial Activities of Tetrahydropyrimidine Derivatives

Research by Akbari et al. (2008) on synthesizing new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, including compounds akin to 6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, revealed that some of these compounds exhibited significant inhibition of bacterial and fungal growth. This underscores the potential of such derivatives in antimicrobial drug development (Akbari et al., 2008).

Nonlinear Optical Properties

A study by Hussain et al. (2020) on the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, including those structurally related to 6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, highlighted the significant nonlinear optical (NLO) properties of these compounds. Their findings suggest potential applications in medicine and nonlinear optics fields, especially for optoelectronic high-tech applications (Hussain et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase that plays a crucial role in immune response and stem cell proliferation . It is present in both normal and malignant lymphohematopoietic cells and is one of the most frequently altered genes in acute myeloid leukemia .

Mode of Action

The compound interacts with its target, FLT3, by inhibiting its activity . This inhibition disrupts the signaling pathways mediated by FLT3, leading to changes in cellular processes such as cell growth and differentiation .

Biochemical Pathways

The inhibition of FLT3 affects several biochemical pathways. FLT3 is involved in the regulation of cell proliferation and survival, and its inhibition can lead to the suppression of these processes . This can result in the reduction of cancer cell growth and the induction of apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This can lead to a decrease in tumor size and potentially contribute to the treatment of diseases such as acute myeloid leukemia .

Future Directions

properties

IUPAC Name |

3-(4-bromophenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN4OS/c19-14-8-6-13(7-9-14)17-21-16(24-22-17)12-25-18-20-10-11-23(18)15-4-2-1-3-5-15/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVBQJFFSYQXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

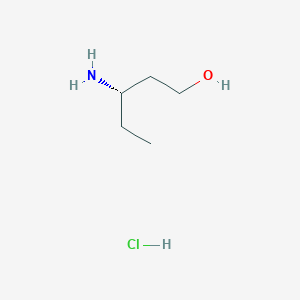

![(3-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2937351.png)

![1-[3-(1,3-Benzodioxol-5-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2937353.png)

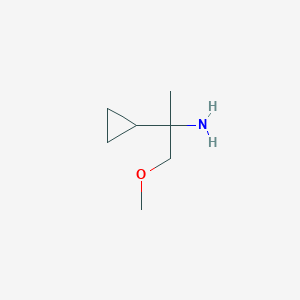

![N-([2,4'-bipyridin]-4-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2937355.png)

![3-(4-Methoxyphenyl)-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione](/img/structure/B2937358.png)

![N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide](/img/structure/B2937361.png)

![5-(4-methoxyphenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2937365.png)

![6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2937366.png)

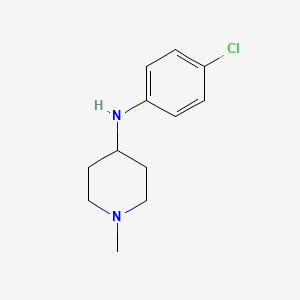

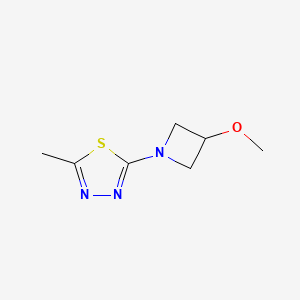

![N6-isobutyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937368.png)